1-Phenyl-2-butanamine hydrochloride 1-Phenyl-2-butanamine hydrochloride Amphetamines are chemical compounds characterized by an α-methylphenethylamine base structure. D-amphetamine is a stimulant that binds the norepinephrine and dopamine transporters (EC50s = 7.1 and 24.8 nM, respectively). 2-Amino-1-phenylbutane is an amphetamine characterized by having an ethyl group in the alpha position. It has emerged as a potential recreational drug. This product is a mixture of the D and L isomers. The D isomer of this compound partially substitutes for D-amphetamine in an animal discrimination analysis, suggesting that it weakly mimicks the signaling and stimulant properties of D-amphetamine. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 20735-15-3
VCID: VC21248254
InChI: InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H
SMILES: CCC(CC1=CC=CC=C1)N.Cl
Molecular Formula: C10H16ClN
Molecular Weight: 185.69 g/mol

1-Phenyl-2-butanamine hydrochloride

CAS No.: 20735-15-3

Cat. No.: VC21248254

Molecular Formula: C10H16ClN

Molecular Weight: 185.69 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-2-butanamine hydrochloride - 20735-15-3

Specification

Description Amphetamines are chemical compounds characterized by an α-methylphenethylamine base structure. D-amphetamine is a stimulant that binds the norepinephrine and dopamine transporters (EC50s = 7.1 and 24.8 nM, respectively). 2-Amino-1-phenylbutane is an amphetamine characterized by having an ethyl group in the alpha position. It has emerged as a potential recreational drug. This product is a mixture of the D and L isomers. The D isomer of this compound partially substitutes for D-amphetamine in an animal discrimination analysis, suggesting that it weakly mimicks the signaling and stimulant properties of D-amphetamine. This product is intended for forensic and research applications.
CAS No. 20735-15-3
Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
IUPAC Name 1-phenylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H
Standard InChI Key RHTQCQVKUHGGAP-UHFFFAOYSA-N
SMILES CCC(CC1=CC=CC=C1)N.Cl
Canonical SMILES CCC(CC1=CC=CC=C1)N.Cl

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